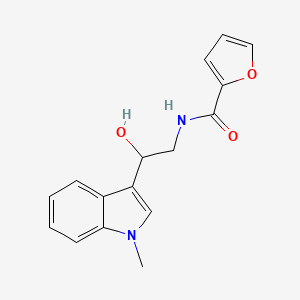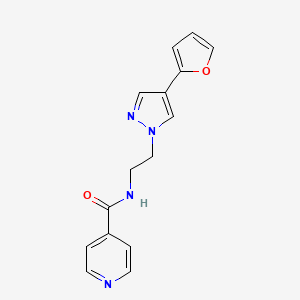
3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Antimicrobial and Anticonvulsant Activities
A study investigated the synthesis of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, revealing their antimicrobial and anticonvulsant activities. These compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, certain derivatives showed potent anticonvulsant activity, demonstrating the potential therapeutic applications of these compounds beyond their antimicrobial properties (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antitumor Activity
Another line of research focused on the synthesis of new morpholinylchalcones and their transformation into 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. These compounds were evaluated for their antitumor activities against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. Some derivatives displayed promising activities, suggesting their potential in cancer treatment strategies (Muhammad et al., 2017).
Antibacterial Activity
Research on the synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one derivatives showcased significant antibacterial activity against various bacterial strains. The findings from this study underline the importance of thioxoquinazolinone derivatives in developing new antibacterial agents, offering an alternative approach to combating bacterial resistance (Osarumwense, 2022).
Antitubercular and Antibacterial Activities
A novel series of 3-chloro-N-(4-oxo-2-arylquinazolin-3(4H)-yl)-1-benzothiophene-2-carboxamide analogs were synthesized and evaluated for their in vitro antibacterial and antitubercular activities. This study highlights the potential of quinazolinone analogs in the treatment of tuberculosis and bacterial infections, demonstrating their dual therapeutic capabilities (Rao & Subramaniam, 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves the condensation of 3-chlorobenzaldehyde with 2-amino-4,5,6,7-tetrahydro-6-morpholinothieno[3,2-c]pyridine-3-carbonitrile followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "3-chlorobenzaldehyde", "2-amino-4,5,6,7-tetrahydro-6-morpholinothieno[3,2-c]pyridine-3-carbonitrile", "sodium hydroxide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzaldehyde with 2-amino-4,5,6,7-tetrahydro-6-morpholinothieno[3,2-c]pyridine-3-carbonitrile in the presence of sodium hydroxide to form 3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate.", "Step 2: Cyclization of the intermediate in acetic acid to form the cyclized product.", "Step 3: Oxidation of the cyclized product with hydrogen peroxide to form the final product, 3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one." ] } | |
| 689766-45-8 | |
Formule moléculaire |
C19H18ClN3O2S |
Poids moléculaire |
387.88 |
Nom IUPAC |
3-[(3-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C19H18ClN3O2S/c20-14-3-1-2-13(10-14)12-23-18(24)16-11-15(22-6-8-25-9-7-22)4-5-17(16)21-19(23)26/h1-5,10-11H,6-9,12H2,(H,21,26) |
Clé InChI |
WQDYBTXXCWHBMF-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC(=CC=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2743701.png)

![Methyl 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2743704.png)
![1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2743705.png)
![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2743708.png)

![N-(4-ethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2743710.png)
![4-[2-(4-Bromophenyl)acetamido]benzoic acid](/img/structure/B2743711.png)

![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-4-morpholinecarboxamide](/img/structure/B2743715.png)
![6-[2-(2-Ethylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2743716.png)
![N-(4-chlorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2743717.png)
